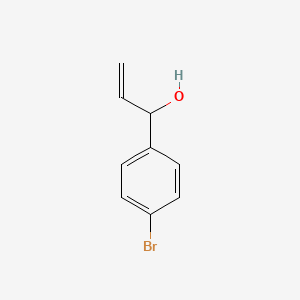
1-(4-Bromophenyl)prop-2-en-1-ol
Übersicht
Beschreibung
1-(4-Bromophenyl)prop-2-en-1-ol is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a hydroxypropenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of 4-(1-Hydroxy-2-propenyl)phenol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxypropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(1-Hydroxy-2-propenyl)benzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: 4-(1-Formyl-2-propenyl)-bromobenzene or 4-(1-Carboxy-2-propenyl)-bromobenzene.
Reduction: 4-(1-Hydroxy-2-propenyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxypropenyl group can participate in hydrogen bonding and other interactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Hydroxy-2-phenoxyethyl)phenol: Similar structure but with a phenoxyethyl group instead of a bromobenzene moiety.
1’-Acetoxychavicol acetate: Contains an acetoxy group and is used for its insecticidal properties.
Eigenschaften
CAS-Nummer |
58824-56-9 |
|---|---|
Molekularformel |
C9H9BrO |
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
1-(4-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 |
InChI-Schlüssel |
DNFHNWHADKQZCE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
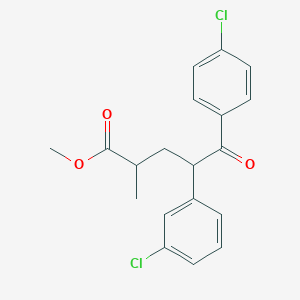
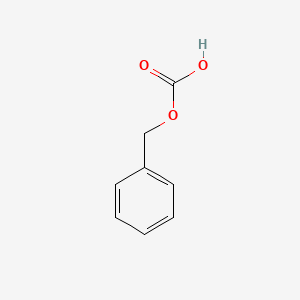


![Ethyl 2-oxo-3-(imidazo[1,2-a]pyridin-3-yl)propanoate](/img/structure/B8390341.png)
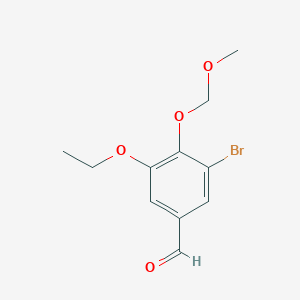
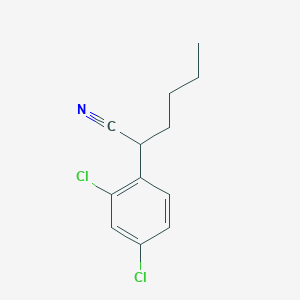
![3-Methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]aniline](/img/structure/B8390373.png)
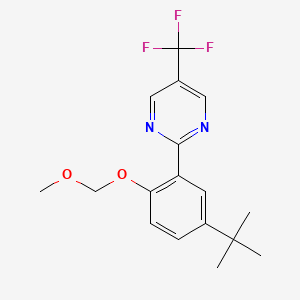
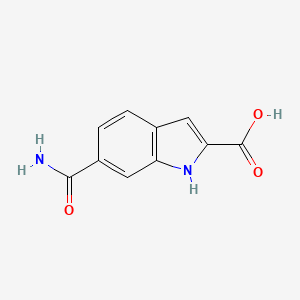
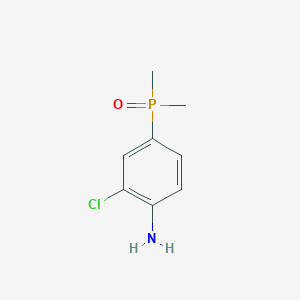
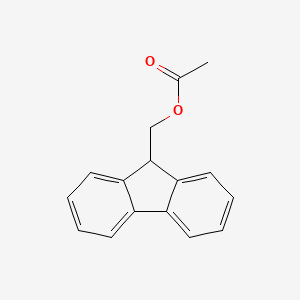
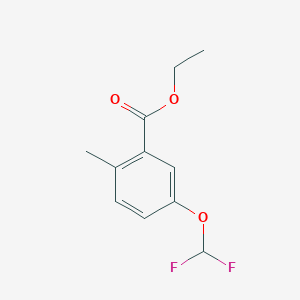
![[2-(3-Fluoro-phenyl)-ethoxy]-acetic acid methyl ester](/img/structure/B8390417.png)
